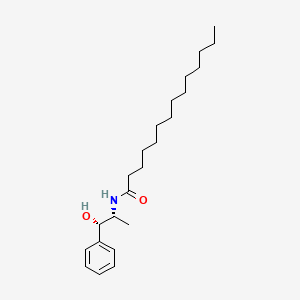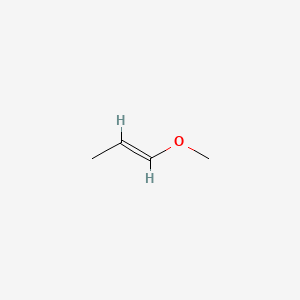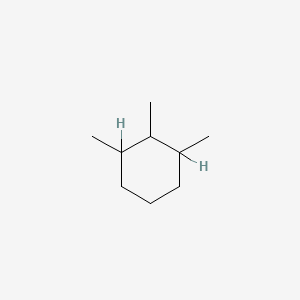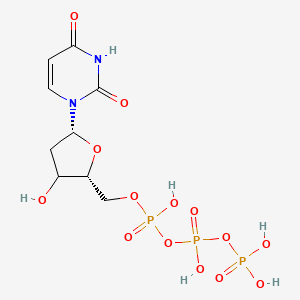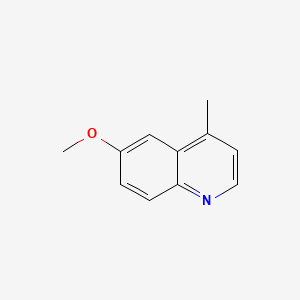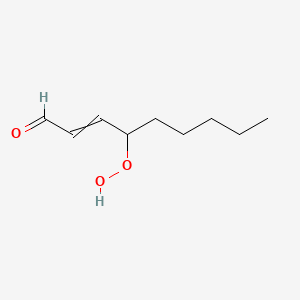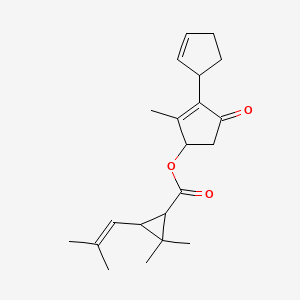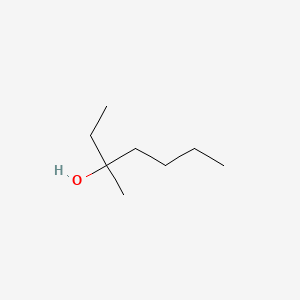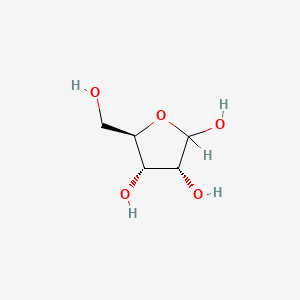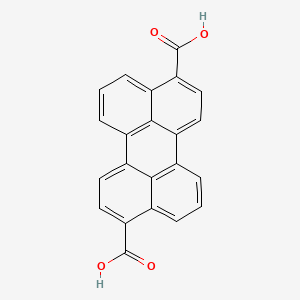
3,9-苝二甲酸
描述
3,9-Perylenedicarboxylic acid is a derivative of perylene and is commonly used in the production of organic electronic materials, such as organic light emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). It exhibits excellent thermal stability and high charge carrier mobility, making it a promising material for various electronic applications .
Synthesis Analysis
The synthesis of 3,9-Perylenedicarboxylic acid involves the reaction of 3,4,9,10-perylenetetracarboxylic dianhydride with an aqueous solution containing potassium hydroxide. The reaction mixture is heated to 200 °C in an autoclave for 20 hours. The pH of the reaction solution is then adjusted to 8-9 with a 10% hydrochloric acid solution. The reaction solution is filtered and the pH of the filtrate is further adjusted to 23 with a 10% hydrochloric acid solution, resulting in the precipitation of a large amount of solids .Molecular Structure Analysis
The molecular formula of 3,9-Perylenedicarboxylic acid is C22H12O4. It has a molecular weight of 340.3283 .Physical And Chemical Properties Analysis
3,9-Perylenedicarboxylic acid has a boiling point of 694.3±28.0 °C and a density of 1.538±0.06 g/cm3. It also has a molar refractivity of 104.2±0.3 cm3, a polar surface area of 75 Å2, and a molar volume of 221.2±3.0 cm3 .科学研究应用
有机电子
与3,9-苝二甲酸密切相关的苝-3,4,9,10-四羧酸二亚胺(PDI衍生物)已在有机电子领域得到应用。这些衍生物已被用于有机光伏器件和场效应晶体管,利用其物理性质和合成技术 (Huang, Barlow, & Marder, 2011)。
太阳能电池
9-取代的3,4-苝二甲酸酐,是3,9-苝二甲酸的变体,已被测试用作氧化锌太阳能电池的敏化剂。其中溴衍生物在太阳光到电能转换效率方面表现出有希望的性能 (Dentani et al., 2007)。
光伏太阳能电池
苝二亚胺,包括基于3,9-苝二甲酸的苝二亚胺,以其在有机光伏太阳能电池中的应用而闻名。它们的电子受体特性和电荷传输性能使它们适用于光电应用 (Kozma & Catellani, 2013)。
电化学传感器
一种新型氧化还原探针,3,4,9,10-苝四羧酸/o-苯二胺,已被用于电化学适配体传感器。该探针显示出明确定义的氧化还原峰,并用于使用非酶催化剂检测凝血酶 (Chang et al., 2015)。
光学传感器
3,9-苝二甲酸二异丁基酯已被用于光学传感器。特别是,其发光性质已被用于氧诱导和温度诱导的发光猝灭研究,有助于同时测量氧气和温度变化 (Fujiwara, Ishikawa, & Amao, 2002)。
3,9-苝二甲酸的科学研究应用
有机电子
与3,9-苝二甲酸密切相关的苝-3,4,9,10-四羧酸二亚胺(PDIs)已被广泛用作工业颜料,并最近在有机电子领域找到应用。这些应用包括有机光伏器件和场效应晶体管,利用PDIs的独特合成和物理性质 (Huang, Barlow, & Marder, 2011)。
太阳能电池
在太阳能电池领域,9-取代的3,4-苝二甲酸酐,是3,9-苝二甲酸的衍生物,已被探索用作敏化剂。特别是,它们在氧化锌太阳能电池中的应用显示出有希望的结果,太阳光到电能转换效率方面表现出显著的性能改进 (Dentani et al., 2007)。
有机光伏太阳能电池
苝二亚胺的作用,包括源自3,9-苝二甲酸的PDIs,在有机光伏太阳能电池中具有重要意义。这些材料以其强大的电子受体特性和高效的电荷传输性能而闻名,使它们成为光电应用的理想选择 (Kozma & Catellani, 2013)。
电化学适配体传感器
3,4,9,10-苝四羧酸/o-苯二胺纳米材料,与3,9-苝二甲酸相关,已被用作电化学适配体传感器系统中的新型氧化还原探针。这些系统在检测凝血酶方面表现出有效性,使用Fe3O4磁珠作为非酶催化剂 (Chang et al., 2015)。
光学传感器
已经研究了3,9-苯二甲酸二异丁酯的发光猝灭特性,用于光学传感器。这些研究侧重于氧气诱导和温度诱导的发光猝灭,这对于测量环境变化(Fujiwara, Ishikawa, & Amao, 2002)至关重要。
安全和危害
属性
IUPAC Name |
perylene-3,9-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12O4/c23-21(24)17-9-8-16-12-4-2-6-14-18(22(25)26)10-7-15(20(12)14)11-3-1-5-13(17)19(11)16/h1-10H,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPOODQJUWAHOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40213016 | |
| Record name | 3,9-Perylenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Perylenedicarboxylic acid | |
CAS RN |
6364-19-8 | |
| Record name | 3,9-Perylenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6364-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,9-Perylenedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006364198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Perylenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-perylenedicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



